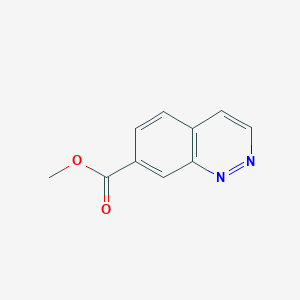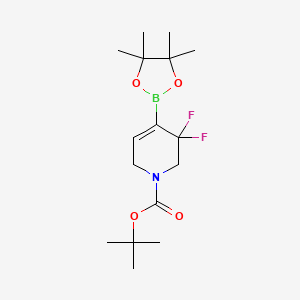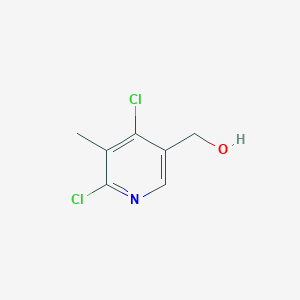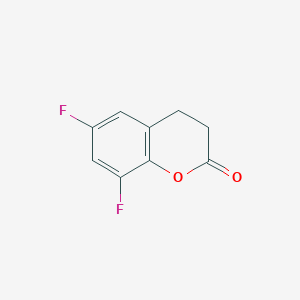
N-Butyl-N-isobutyl-1-butanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyl-N-isobutyl-1-butanamine is an organic compound belonging to the class of amines. It is characterized by the presence of butyl and isobutyl groups attached to a butanamine backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-isobutyl-1-butanamine typically involves the reaction of butylamine with isobutylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as alumina, and requires specific temperature and pressure settings to ensure optimal yield. The general reaction can be represented as:
CH3(CH2)3NH2+CH3(CH2)2NH2→this compound
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where butylamine and isobutylamine are mixed in precise ratios. The reaction is conducted at elevated temperatures (160-220°C) and pressures (0.3-0.8 MPa) to achieve high efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
N-Butyl-N-isobutyl-1-butanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) are employed for substitution reactions.
Major Products Formed
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: Halogenated amines.
Applications De Recherche Scientifique
N-Butyl-N-isobutyl-1-butanamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of N-Butyl-N-isobutyl-1-butanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form complexes with metal ions, influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activity and receptor binding, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Butylamine: A primary amine with similar chemical properties but different structural configuration.
Isobutylamine: Another primary amine with a branched structure.
Di-n-butylamine: A secondary amine with two butyl groups attached to the nitrogen atom.
Uniqueness
N-Butyl-N-isobutyl-1-butanamine is unique due to its combination of butyl and isobutyl groups, which confer distinct chemical and physical properties. This structural uniqueness allows it to participate in specific reactions and applications that are not feasible with other similar compounds .
Propriétés
Formule moléculaire |
C12H27N |
|---|---|
Poids moléculaire |
185.35 g/mol |
Nom IUPAC |
N-butyl-N-(2-methylpropyl)butan-1-amine |
InChI |
InChI=1S/C12H27N/c1-5-7-9-13(10-8-6-2)11-12(3)4/h12H,5-11H2,1-4H3 |
Clé InChI |
BFSPREDKQIFECB-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[(2-Formylphenyl)thio]-2-methylpropanoate](/img/structure/B13676361.png)


![2-Chloro-4-[(cyclobutylmethoxy)methyl]pyrimidine](/img/structure/B13676375.png)
![5-[(Benzyloxy)methyl]-1H-imidazo[4,5-d]pyridazine-2,4(3H,5H)-dione](/img/structure/B13676381.png)

![3-Bromo-4-chloro-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13676395.png)

![6,8-Dichloro-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13676409.png)

![(6,7-Dihydro-5H-cyclopenta[b]pyridin-4-yl)boronic acid](/img/structure/B13676432.png)

![Ethyl [2,3'-bipyridine]-6'-carboxylate](/img/structure/B13676438.png)
![[4-(hydroxymethyl)cyclohexyl]methyl Acetate](/img/structure/B13676446.png)
